molecular formula C15H12N2O5 B14714306 1,3-Bis(4-nitrophenyl)acetone CAS No. 15330-76-4

1,3-Bis(4-nitrophenyl)acetone

Cat. No.: B14714306
CAS No.: 15330-76-4
M. Wt: 300.27 g/mol
InChI Key: QXCIQSNKZUAHQI-UHFFFAOYSA-N
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Description

1,3-Bis(4-nitrophenyl)acetone is an aromatic ketone derivative featuring two para-nitrophenyl groups attached to a central acetone moiety (C₆H₄NO₂-C(O)-CH₂-C₆H₄NO₂). Nitro-substituted aromatic compounds are often explored for their electron-withdrawing effects, which influence reactivity, stability, and bioactivity .

Properties

CAS No.

15330-76-4

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

1,3-bis(4-nitrophenyl)propan-2-one

InChI

InChI=1S/C15H12N2O5/c18-15(9-11-1-5-13(6-2-11)16(19)20)10-12-3-7-14(8-4-12)17(21)22/h1-8H,9-10H2

InChI Key

QXCIQSNKZUAHQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-nitrophenyl)acetone can be synthesized through several methods. One common approach involves the nitration of phenylacetonitrile followed by hydrolysis . Another method includes the reaction of 4-nitrobenzaldehyde with acetone in the presence of a base . The reaction conditions typically involve moderate temperatures and the use of solvents like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and hydrolysis processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-nitrophenyl)acetone undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various substituted phenylacetones and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(4-nitrophenyl)acetone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-nitrophenyl)acetone involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Structural Analog: 1,3-Bis(4-bromophenyl)acetone

  • Structure : Bromine replaces nitro groups in the para positions.
  • Molecular Formula : C₁₅H₁₂Br₂O (vs. C₁₅H₁₂N₂O₅ for 1,3-bis(4-nitrophenyl)acetone).
  • Applications: 1,3-Bis(4-bromophenyl)acetone is marketed as a chemical reagent for synthetic applications, though its biological activity remains uncharacterized .

Triazene Derivatives with Nitrophenyl Groups

  • Example : 1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazene (Compound E in ).
    • Structure : Contains a single nitrophenyl group linked to a triazene backbone.
    • Activity : Exhibits moderate cytotoxicity (IC₅₀ = 3–15.54 µM) across cancer cell lines, weaker than ethoxyphenyl-substituted analogs (IC₅₀ = 0.56–3.33 µM) .
    • Key Insight : The nitro group may reduce selectivity or potency compared to alkoxy substituents due to steric or electronic factors.

Antifungal Nitrophenyl Derivatives

  • Example: 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol (Compound 5 in ). Activity: Shows 43% fungicidal activity against Acinetobacter baumannii at 32 µg/mL. Comparison: Nitrophenyl groups enhance antifungal properties in heterocyclic frameworks, though direct data for this compound are lacking .

Data Tables

Table 2: Substituent Effects on Cytotoxicity (Triazene Derivatives)

Substituent Compound IC₅₀ Range (Cancer Cells) Selectivity (Normal vs. Cancer Cells)
2-Ethoxyphenyl Compound C 0.56–3.33 µM High (HUVEC IC₅₀ = 12.61 µM)
4-Nitrophenyl Compound E 3–15.54 µM Not reported

Key Research Findings

  • Electron-Withdrawing Groups : Nitro substituents enhance electrophilicity but may reduce bioavailability or selectivity compared to alkoxy groups .
  • Data Gaps: No direct studies on this compound’s pharmacological or physicochemical properties were identified; further research is needed to characterize its applications.

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